[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride
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Overview
Description
“[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2243520-91-2 . It has a molecular weight of 193.67 . The IUPAC name for this compound is (4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO2.ClH/c1-10-5-7-2-8(3-7,4-9)11-6-7;/h2-6,9H2,1H3;1H . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA . The shipping temperature is normal .Scientific Research Applications
Synthesis and Characterization
Research on compounds with structures related to "[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine; hydrochloride" focuses on the synthesis and characterization of bicyclic and azabicyclo compounds. For example, Stevens and Kimpe (1996) described a new entry into 2-Azabicyclo[2.1.1]hexanes, highlighting a methodology for synthesizing compounds with similar bicyclic structures, which could be pertinent for developing new chemical entities with potential therapeutic applications (Stevens & Kimpe, 1996).
Potential for Medicinal Chemistry
Compounds related to the structure have been explored for their medicinal chemistry applications. For instance, the novel series of 1-Aryl-3-azabicyclo[3.1.0]hexanes, investigated by Epstein et al. (1981), indicates a potential for nonnarcotic analgesic agents, suggesting that related compounds might also possess bioactive properties worth exploring for therapeutic uses (Epstein et al., 1981).
Safety and Hazards
properties
IUPAC Name |
[4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-10-5-7-2-8(3-7,4-9)11-6-7;/h2-6,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPLBWTUIOAAAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CC(C1)(OC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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